

Application Notes and Protocols for Enzyme-Catalyzed Ring-Opening Polymerization of Laurolactam

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Compound of Interest

Compound Name: Laurolactam

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Introduction

The enzymatic ring-opening polymerization (eROP) of lactams presents a green and sustainable alternative to conventional chemical polymerization methods for the synthesis of polyamides. This approach utilizes enzymes, typically lipases, as catalysts, which operate under milder reaction conditions, exhibit high selectivity, and avoid the use of potentially toxic metal catalysts. **Laurolactam**, a 13-membered ring lactam, is the monomer for Nylon-12, a high-performance polymer with applications in various fields, including specialty coatings for medical devices and drug delivery systems. The enzymatic synthesis of poly(**laurolactam**) is of growing interest for biomedical applications where high purity and biocompatibility are paramount.

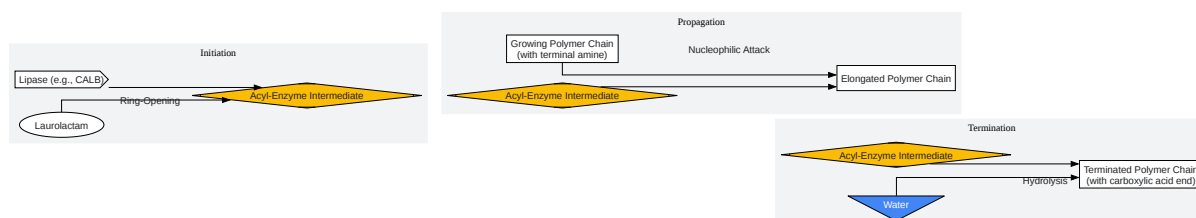
This document provides detailed application notes and protocols for the enzyme-catalyzed ring-opening polymerization of **laurolactam**. Due to the limited availability of specific quantitative data for the enzymatic homopolymerization of **laurolactam** in the current scientific literature, this guide will utilize the well-documented eROP of ϵ -caprolactone, a structurally related lactone, as a representative model system to illustrate the principles and expected outcomes. The protocols and data presented are based on studies using *Candida antarctica* Lipase B (CALB), commonly employed in its immobilized form, Novozym® 435.[1][2]

Reaction Mechanism

The lipase-catalyzed ring-opening polymerization of lactams is proposed to proceed through a two-step mechanism involving an acyl-enzyme intermediate.^[1] The key steps are:

- **Ring-Opening and Acyl-Enzyme Formation:** The serine residue in the active site of the lipase attacks the carbonyl group of the **lauro lactam** monomer, leading to the opening of the lactam ring and the formation of an acyl-enzyme intermediate. This step generates a free amine group at the other end of the opened monomer.
- **Chain Propagation:** The terminal amine group of a growing polymer chain nucleophilically attacks the carbonyl group of the acyl-enzyme intermediate, elongating the polymer chain by one monomer unit and regenerating the active site of the enzyme.
- **Chain Termination:** The reaction can be terminated by the attack of a water molecule on the acyl-enzyme intermediate, which results in a polymer chain with a carboxylic acid end group.

^[1]



[Click to download full resolution via product page](#)**Figure 1:** Proposed mechanism for lipase-catalyzed ROP of **lauro lactam**.

Quantitative Data Summary

The following tables summarize representative quantitative data for the eROP of ϵ -caprolactone catalyzed by Novozym® 435. These tables are intended to provide researchers with an expected range of outcomes for key experimental parameters.

Table 1: Effect of Solvent on ϵ -Caprolactone Polymerization

Solvent	Monomer Conversion (%)	Mn (g/mol)	PDI (Mw/Mn)	Reference
Toluene	85	17,000	1.5	[3]
Dioxane	<30	<5,200	-	[1]
Acetonitrile	<30	<5,200	-	[1]
Isooctane	>80	11,500	-	[1]

Table 2: Effect of Temperature on ϵ -Caprolactone Polymerization in Toluene

Temperature (°C)	Reaction Time (h)	Monomer Conversion (%)	Mn (g/mol)	PDI (Mw/Mn)	Reference
60	48	90	14,300	-	[3]
70	4	85	17,000	1.5	[3]
90	2	~90	-	-	[1]

Table 3: Effect of Enzyme Concentration on ϵ -Caprolactone Polymerization

Enzyme Conc. (wt%)	Reaction Time (h)	Monomer Conversion (%)	Mn (g/mol)	PDI (Mw/Mn)	Reference
5	24	>95	10,000	1.8	[3]
10	24	>95	8,000	1.9	[3]

Experimental Protocols

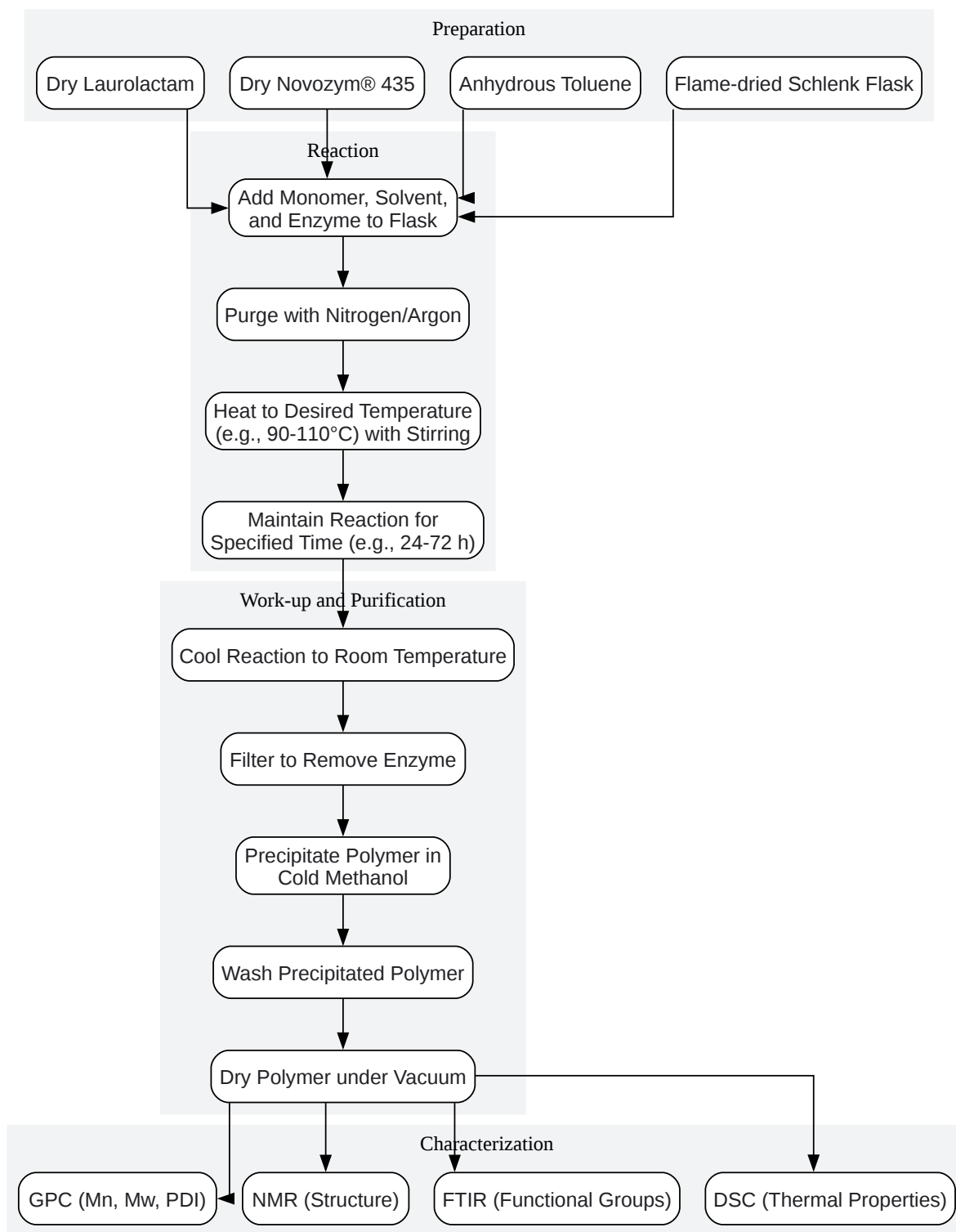
The following protocols provide a general framework for conducting the enzyme-catalyzed ring-opening polymerization of **laulactam**.

Protocol 1: General Procedure for eROP of Laulactam

This protocol describes a typical setup for the polymerization reaction in an organic solvent.

Materials:

- **Laulactam** (recrystallized and dried)
- Novozym® 435 (immobilized *Candida antarctica* Lipase B)
- Anhydrous toluene (or other suitable solvent)
- Methanol
- Nitrogen or Argon gas supply
- Schlenk flask or similar reaction vessel with a magnetic stirrer
- Heating mantle or oil bath with temperature control
- Filtration apparatus



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Figure 2: General experimental workflow for eROP of **lauro lactam**.

Procedure:

- Preparation:
 - Dry the **lauro lactam** monomer under vacuum at a temperature below its melting point for at least 24 hours.
 - Dry the Novozym® 435 under vacuum.
 - Flame-dry the reaction vessel under vacuum and cool under a stream of inert gas.
- Reaction Setup:
 - To the reaction vessel, add the dried **lauro lactam** (e.g., 1.0 g, 5.07 mmol).
 - Add anhydrous toluene (e.g., 5 mL).
 - Add the dried Novozym® 435 (e.g., 100 mg, 10 wt% of monomer).
 - Seal the vessel and purge with nitrogen or argon for 15-20 minutes.
- Polymerization:
 - Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90-110°C).
 - Stir the reaction mixture for the desired duration (e.g., 24, 48, or 72 hours).
- Work-up and Purification:
 - After the reaction, cool the mixture to room temperature.
 - If the polymer has precipitated, add a small amount of additional solvent to dissolve it.
 - Remove the immobilized enzyme by filtration.
 - Slowly pour the filtrate into a large excess of cold methanol with vigorous stirring to precipitate the polymer.

- Collect the precipitated polymer by filtration.
- Wash the polymer with fresh methanol to remove any unreacted monomer.
- Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.

Protocol 2: Characterization of Poly(lauro lactam)

This protocol outlines the standard techniques for characterizing the synthesized polymer.

1. Gel Permeation Chromatography (GPC):

- Purpose: To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index ($PDI = M_w/M_n$).
- Instrumentation: GPC system equipped with a refractive index (RI) detector.
- Columns: Polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.
- Mobile Phase: A suitable solvent in which the polymer is soluble, such as hexafluoroisopropanol (HFIP) or m-cresol, often with the addition of a salt (e.g., sodium trifluoroacetate) to prevent aggregation.
- Calibration: Use polystyrene or poly(methyl methacrylate) standards for calibration.
- Sample Preparation: Dissolve a known concentration of the dried polymer in the mobile phase.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To confirm the chemical structure of the resulting polyamide.
- Instrumentation: 1H NMR and ^{13}C NMR spectrometer.
- Solvent: A suitable deuterated solvent, such as deuterated trifluoroacetic acid (TFA-d) or a mixture of deuterated chloroform and TFA.

- Analysis: In the ^1H NMR spectrum of poly(**laulolactam**), characteristic peaks for the methylene protons adjacent to the amide nitrogen and carbonyl group will be observed, shifted from their positions in the monomer.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Purpose: To identify the characteristic functional groups and confirm the ring-opening.
- Sample Preparation: Prepare a thin film of the polymer or a KBr pellet.
- Analysis: Look for the disappearance of the characteristic C=O stretching vibration of the cyclic lactam and the appearance of the amide I (C=O stretch) and amide II (N-H bend) bands in the polymer.

4. Differential Scanning Calorimetry (DSC):

- Purpose: To determine the thermal properties of the polymer, such as the glass transition temperature (T_g) and melting temperature (T_m).
- Procedure: Heat a small sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., $10^\circ\text{C}/\text{min}$). The thermal transitions will be observed as changes in the heat flow.

Conclusion

The enzyme-catalyzed ring-opening polymerization of **laulolactam** offers a promising "green" route for the synthesis of high-purity polyamide-12. While specific data for the homopolymerization of **laulolactam** is still emerging, the principles and protocols derived from the well-studied eROP of ϵ -caprolactone provide a strong foundation for researchers entering this field. The methodologies and data presented in these application notes are intended to serve as a valuable resource for the development and optimization of enzymatic polymerization processes for **laulolactam** and other lactam monomers, particularly for applications in the biomedical and pharmaceutical industries. Further research is encouraged to establish a comprehensive dataset for the eROP of **laulolactam** to fully realize its potential.

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